molecular formula C14H23NO2 B7780264 5-(4-Pyridinyl)-3,7-nonanediol

5-(4-Pyridinyl)-3,7-nonanediol

Cat. No.: B7780264
M. Wt: 237.34 g/mol
InChI Key: DWBBPRXNHLZPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Pyridinyl)-3,7-nonanediol is an organic compound characterized by a pyridine ring attached to a nonanediol chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a pyridine ring and a diol group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridinyl)-3,7-nonanediol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Attachment of the Nonanediol Chain: The nonanediol chain can be attached to the pyridine ring through a series of reactions, such as alkylation or acylation, followed by reduction to introduce the diol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridinyl)-3,7-nonanediol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

5-(4-Pyridinyl)-3,7-nonanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Pyridinyl)-3,7-nonanediol involves its interaction with specific molecular targets. For example, in neuroprotective applications, it may inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases . The diol groups can also participate in hydrogen bonding, influencing the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Pyridinyl)-3,7-nonanediol is unique due to the presence of both a pyridine ring and diol groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in neuroprotective applications make it a valuable compound for further research and development.

Properties

IUPAC Name

5-pyridin-4-ylnonane-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-13(16)9-12(10-14(17)4-2)11-5-7-15-8-6-11/h5-8,12-14,16-17H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBBPRXNHLZPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC(CC)O)C1=CC=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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